7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H8BrCl2N3O2S2 and its molecular weight is 501.19. The purity is usually 95%.
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Biological Activity
7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazoloquinazoline framework with a bromo substituent and a dichlorophenyl group. Its structural characteristics suggest potential interactions with various biological targets.
Pharmacological Effects
Recent studies have shown that derivatives of thiazoloquinazoline compounds exhibit a range of biological activities, including:
- Calcium Channel Activation : A series of studies have demonstrated that compounds similar to this compound can activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels). For instance, compound 12h from a related study showed an EC₅₀ of 2.89 μM and significant oral bioavailability, indicating its potential as a therapeutic agent for conditions like overactive bladder (OAB) .
- Antimycobacterial Activity : The thiazoloquinazoline derivatives have also been evaluated for their activity against Mycobacterium species. The conversion of oxo groups to thioxo groups generally enhances antimycobacterial properties .
The mechanisms underlying the biological activity of this compound are primarily linked to its ability to modulate ion channels and interact with specific receptors:
- BK Channel Modulation : The presence of the bromo substituent has been identified as crucial for enhancing BK channel-opening activity. Studies indicate that the compound can significantly increase channel conductance and alter the voltage-dependence of activation .
Study 1: Evaluation of BK Channel Activity
In a recent study examining various thiazoloquinazoline derivatives, researchers synthesized multiple analogs and tested their ability to activate BK channels. The results indicated that compounds with bromine substitutions exhibited enhanced channel-opening activity compared to their unsubstituted counterparts. Notably, compound 12h demonstrated a 33% reduction in voiding frequency in animal models at higher doses, suggesting its potential utility in treating OAB .
Study 2: Antimycobacterial Testing
Another investigation focused on the antimycobacterial properties of thiazoloquinazoline derivatives. The study reported that certain compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential as novel anti-tuberculosis agents. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing efficacy against mycobacterial strains .
Data Summary
Properties
IUPAC Name |
7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrCl2N3O2S2/c18-7-1-2-12-11(3-7)15(24)22-14-13(27-17(26)23(12)14)16(25)21-10-5-8(19)4-9(20)6-10/h1-6H,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXCOIOLTRWQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=C(SC(=S)N23)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrCl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.